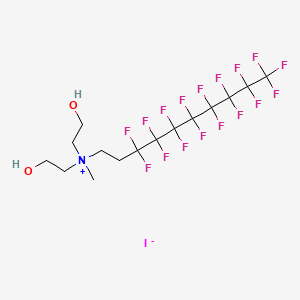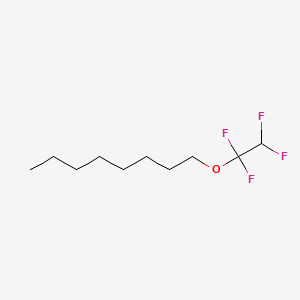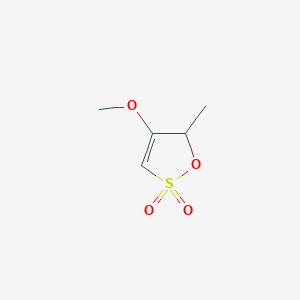
Acetic acid, thio-, S-(4-fluorobutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, thio-, S-(4-fluorobutyl) ester is a chemical compound with the molecular formula C6H11FO2S It is a thioester derivative of acetic acid, where the sulfur atom is bonded to a 4-fluorobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, thio-, S-(4-fluorobutyl) ester typically involves the acylation of thiols. One common method is the reaction of 4-fluorobutanethiol with acetic anhydride or acetyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
Industrial production of thioesters like this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, thio-, S-(4-fluorobutyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and 4-fluorobutanethiol.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols to form amides or alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Acetic acid and 4-fluorobutanethiol.
Oxidation: Sulfoxides or sulfones.
Substitution: Amides or alcohol derivatives.
Applications De Recherche Scientifique
Acetic acid, thio-, S-(4-fluorobutyl) ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the formation of thioesters and other sulfur-containing compounds.
Materials Science: It can be used in the preparation of self-assembled monolayers on metal surfaces, which are important in the development of nanomaterials and surface coatings.
Biological Studies: Thioesters are often used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of acetic acid, thio-, S-(4-fluorobutyl) ester involves its reactivity as a thioester. Thioesters are known to be more reactive than their oxygen analogs due to the lower bond dissociation energy of the C-S bond compared to the C-O bond. This increased reactivity makes them useful intermediates in various chemical reactions. In biological systems, thioesters play a crucial role in metabolic pathways, such as the citric acid cycle, where they act as acyl group donors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, thio-, S-butyl ester: Similar structure but with a butyl group instead of a 4-fluorobutyl group.
Acetic acid, thio-, S-(4-bromobutyl) ester: Similar structure but with a bromobutyl group instead of a fluorobutyl group.
Uniqueness
The presence of the fluorine atom in acetic acid, thio-, S-(4-fluorobutyl) ester imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other thioesters and useful in specialized applications .
Propriétés
Numéro CAS |
373-11-5 |
|---|---|
Formule moléculaire |
C6H11FOS |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
S-(4-fluorobutyl) ethanethioate |
InChI |
InChI=1S/C6H11FOS/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 |
Clé InChI |
YRZBWKXTJMKJIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















